molecular formula C11H18N4O B15278367 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B15278367
M. Wt: 222.29 g/mol
InChI Key: ZVRPEXDIONMBML-UHFFFAOYSA-N
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Description

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical building block belonging to the 1,2,3-triazole-4-carbaldehyde family, a class of compounds recognized as useful synthetic intermediates in drug discovery and organic synthesis . The molecule features a 1,2,3-triazole ring substituted at the 1-position with a 1-isobutylpyrrolidin-3-yl group and at the 4-position with a formyl (carbaldehyde) group. The presence of both a hydrogen bond acceptor-rich triazole ring and a basic, water-solubilizing pyrrolidine moiety makes this compound a valuable scaffold for constructing more complex molecules. The formyl group is a key functional handle that provides significant synthetic versatility, allowing researchers to readily conduct transformations such as condensations into imines, reduction to alcohols, or oxidation to carboxylic acids . This makes the compound an excellent precursor for generating diverse chemical libraries. In medicinal chemistry, 1,2,3-triazole-4-carbaldehyde derivatives have been identified as key intermediates in the synthesis of compounds with a range of biological activities and have been utilized in the development of potent and selective inhibitors for therapeutic targets, such as the Pregnane X Receptor (PXR) . The structural features of this compound make it suitable for research programs aimed at developing novel neuroprotective agents, given that related triazole and pyrrolidine-containing structures have demonstrated activity in models of neurodegeneration by modulating apoptotic pathways involving caspase-3 and Bax proteins . This product is intended for use in laboratory research as a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrrolidin-3-yl]triazole-4-carbaldehyde

InChI

InChI=1S/C11H18N4O/c1-9(2)5-14-4-3-11(7-14)15-6-10(8-16)12-13-15/h6,8-9,11H,3-5,7H2,1-2H3

InChI Key

ZVRPEXDIONMBML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(C1)N2C=C(N=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triazole-4-carbaldehydes

Compound Name Substituent at Position 1 Functional Group Molecular Weight (g/mol) Key Properties/Applications
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Phenyl Aldehyde 173.17 Precursor for Fe(II) helicates
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorophenyl Aldehyde 191.16 Used in pyrazolone condensations
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Pyridin-3-yl Aldehyde 174.16 Protein modification reagents
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde Benzyl Aldehyde 187.19 Studied for organozinc reactions
Target Compound 1-Isobutylpyrrolidin-3-yl Aldehyde 237.30* Enhanced lipophilicity, drug design

*Calculated based on formula C₁₁H₁₈N₄O.

Key Observations:

Substituent Bulk and Flexibility: The isobutylpyrrolidin group introduces significant steric bulk compared to planar aromatic substituents (e.g., phenyl, pyridinyl). This may slow reaction kinetics in nucleophilic additions but improve selectivity in binding biological targets .

This property is critical for central nervous system (CNS) drug candidates . Fluorophenyl derivatives (e.g., 3-fluorophenyl) combine moderate lipophilicity with electronic effects (e.g., hydrogen bonding via fluorine), useful in tuning reactivity .

Reactivity of Aldehyde Group :

  • All analogs share the aldehyde’s reactivity in condensations (e.g., Schiff base formation) and cycloadditions. However, steric hindrance from bulky substituents (e.g., isobutylpyrrolidin) may reduce reaction yields compared to smaller groups like benzyl .

Key Findings:

  • Antitumor Activity : Chlorophenyl and trifluoromethyl substituents on triazole scaffolds enhance activity against lung cancer cells, suggesting that electron-withdrawing groups improve target binding . The target compound’s isobutylpyrrolidin group may offer similar advantages through hydrophobic interactions.
  • Antimicrobial Applications : Fluorophenyl-triazole carbaldehydes are condensed with pyrazolones to yield antimicrobial agents, indicating the aldehyde’s role in forming bioactive heterocycles .
  • Material Science : Phenyl-substituted analogs serve as ligands in spin-crossover Fe(II) complexes, highlighting their versatility beyond medicinal chemistry .

Q & A

Q. Key Conditions :

  • Solvents: Ethanol, DMF, or DCM for solubility.
  • Catalysts: CuSO₄·5H₂O/sodium ascorbate for CuAAC.
  • Temperature: 60–80°C for cycloaddition; room temperature for alkylation .

Q. Example Protocol :

StepReagents/ConditionsPurpose
1Propargyl aldehyde, NaN₃, CuSO₄/NaAscTriazole formation
2Isobutyl bromide, K₂CO₃, DMFN-alkylation of pyrrolidine
3Silica gel chromatography (EtOAc/hexane)Purification

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
Structural validation requires a combination of:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm the triazole ring (δ 8.0–8.5 ppm for aldehyde proton) and pyrrolidine/isobutyl substituents .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine ring.
  • FT-IR : C=O stretch (~1700 cm⁻¹) for the aldehyde group .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₁₁H₁₆N₄O; [M+H]⁺ = 229.13) .
  • X-ray Crystallography (if crystalline): For absolute stereochemistry determination .

Q. Purity Assessment :

  • HPLC/UPLC with UV detection (λ = 254 nm).
  • Melting Point Analysis to compare with literature values .

How can researchers optimize reaction yields and selectivity during synthesis?

Advanced Research Question
Methodological Approach :

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to screen variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to pinpoint side reactions (e.g., over-alkylation).
  • Solvent Engineering : Test polar aprotic solvents (e.g., DMSO) to enhance aldehyde reactivity .

Case Study :
A DoE for CuAAC optimization might reveal that 0.5 equiv Cu(I) and ethanol/water (3:1) maximize triazole yield (85%) while minimizing copper residues .

How should contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Advanced Research Question
Analytical Workflow :

Structural Validation : Reconfirm compound identity/purity (e.g., residual solvents may inhibit activity) .

Assay Conditions :

  • Compare MIC values across standardized protocols (CLSI guidelines).
  • Test against isogenic bacterial strains to rule out resistance mechanisms.

Structure-Activity Relationship (SAR) :

  • Synthesize analogs (e.g., replacing isobutyl with cyclopropyl) to isolate critical moieties .
  • Use molecular docking to assess binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

Example Contradiction :
Inconsistent antifungal activity may arise from variations in fungal membrane permeability. Validate via lipophilicity (logP) measurements and correlate with uptake .

What computational strategies can accelerate the design of derivatives with enhanced properties?

Advanced Research Question
Integrated Computational-Experimental Workflow :

Quantum Chemical Calculations :

  • Optimize geometry at the B3LYP/6-31G level to predict electronic properties (e.g., aldehyde reactivity) .

Molecular Dynamics (MD) :

  • Simulate interactions with biological targets (e.g., protein-ligand binding free energy).

Machine Learning (ML) :

  • Train models on existing bioactivity data to prioritize novel derivatives .

Case Study :
A reaction path search using density functional theory (DFT) identified solvent-free conditions for triazole formation, reducing byproducts by 40% .

What are the potential applications of this compound in materials science?

Basic Research Question
The aldehyde and triazole groups enable:

  • Coordination Chemistry : As a ligand for metal-organic frameworks (MOFs) via aldehyde-metal bonding .
  • Polymer Functionalization : Click chemistry with alkynes to create crosslinked hydrogels .

Q. Experimental Design :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability for material applications.
  • XPS : Confirm metal-ligand binding in MOFs .

How can researchers address challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question
Scale-Up Considerations :

  • Process Intensification : Switch from batch to flow chemistry for CuAAC to improve heat/mass transfer .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use.
  • Cost Analysis : Compare commercial vs. in-house synthesis of intermediates (e.g., isobutyl-pyrrolidine precursors) .

Q. Critical Parameters :

  • Purity Threshold : ≥95% for in vivo studies (validate via LC-MS).
  • Yield Optimization : Pilot-scale reactors with controlled stirring rates to prevent aggregation .

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